molecular formula C19H22N4O3S B2853458 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione CAS No. 326009-59-0

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione

Cat. No. B2853458
CAS RN: 326009-59-0
M. Wt: 386.47
InChI Key: AUOHCLLAWZQTAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione, also known as TDZ or thidiazuron, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture and horticulture. TDZ has been found to possess a wide range of biological activities, including stimulating cell division, promoting shoot regeneration, inducing somatic embryogenesis, and inhibiting ethylene biosynthesis. In

Mechanism of Action

The mechanism of action of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione is not fully understood, but it is believed to involve the activation of cytokinin signaling pathways. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been shown to bind to the cytokinin receptor CRE1/AHK4 and activate downstream signaling pathways, leading to the stimulation of cell division and shoot regeneration. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has also been found to inhibit ethylene biosynthesis, which can promote plant growth and delay senescence.
Biochemical and Physiological Effects
8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been found to have a wide range of biochemical and physiological effects on plants. It can stimulate cell division, promote shoot regeneration, induce somatic embryogenesis, and inhibit ethylene biosynthesis. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has also been shown to affect the expression of various genes involved in plant growth and development, including those related to cell cycle regulation, hormone signaling, and stress responses.

Advantages and Limitations for Lab Experiments

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has several advantages for lab experiments, including its ability to promote plant growth and development, induce somatic embryogenesis, and improve the quality and yield of crops. However, 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione also has some limitations, including its potential toxicity to plants at high concentrations and its variability in efficacy depending on the plant species and tissue type.

Future Directions

There are several potential future directions for the study of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione. One area of research could focus on the development of new 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione analogs with improved efficacy and specificity. Another area of research could explore the use of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione in combination with other plant growth regulators to enhance its effects. Additionally, further studies could investigate the molecular mechanisms underlying 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione's effects on plant growth and development, as well as its potential applications in biotechnology and agriculture.

Synthesis Methods

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione can be synthesized by reacting 2-nitrobenzyl chloride with tert-butylamine to form 2-(4-tert-butylphenyl)-2-nitroethylamine, which is then reacted with thiosemicarbazide to form 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione. The overall yield of 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione synthesis is around 20-30%.

Scientific Research Applications

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential applications in plant tissue culture, agriculture, and horticulture. It has been found to promote shoot regeneration and somatic embryogenesis in various plant species, including wheat, maize, tomato, and apple. 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has also been shown to improve the quality and yield of crops, such as grapes, strawberries, and bananas. In addition, 8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione has been used as a tool for studying plant developmental processes, such as organogenesis and morphogenesis.

properties

IUPAC Name

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-19(2,3)12-8-6-11(7-9-12)13(24)10-27-17-20-14-15(21-17)22(4)18(26)23(5)16(14)25/h6-9H,10H2,1-5H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOHCLLAWZQTAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione

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